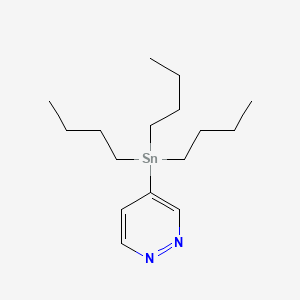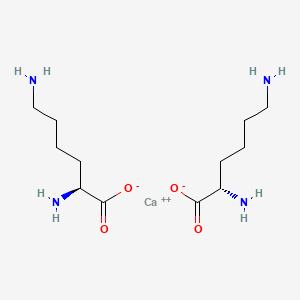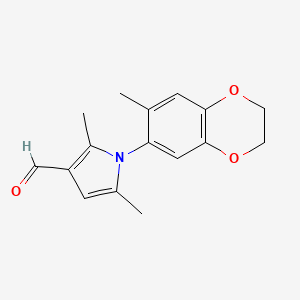![molecular formula C14H20N2O2 B1310327 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 82625-37-4](/img/structure/B1310327.png)
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde involves the preparation of substituted piperazinyl benzimidazoles and benzamides, which have been tested for various biological activities. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was prepared to evaluate their H1-antihistaminic activity, with the oxygen atom in the 2-(substituted-oxy)ethyl group playing a crucial role for potent activity . Similarly, structural modifications on the amide bond and alkyl chain of a high-affinity dopamine D(4) receptor ligand were performed to study the structure-affinity relationship . These synthetic approaches are indicative of the methods that might be used to synthesize the compound , although the specific synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is not directly described in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a compound with a similar piperazine moiety was determined by X-ray analysis, revealing an orthorhombic crystal system . Another study reported the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, where the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were measured . These studies provide insights into the conformational preferences and structural characteristics that could be expected for 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde.
Chemical Reactions Analysis
The chemical reactivity of compounds containing piperazine rings can be inferred from the derivatization reactions described in the literature. A new sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, demonstrating the potential for piperazine-containing compounds to undergo derivatization reactions . This suggests that 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde may also be amenable to similar chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde can be deduced from their spectroscopic data and biological activity profiles. For instance, the antibacterial activity of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives against S. aureus and E. coli was evaluated, indicating the potential for biological activity in similar compounds . Spectroscopic studies, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible techniques, have been used to characterize the structure and properties of related compounds . These methods would likely be applicable to the analysis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde to determine its physical and chemical properties.
科学的研究の応用
DNA Interaction and Cellular Applications
One significant application involves the use of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has been extensively utilized in cell biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through techniques such as flow cytometry. These compounds also find utility in the development of radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design by understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimycobacterial Activity
Piperazine and its analogues have been identified as key scaffolds in the development of compounds with potent antimycobacterial activity. Recent reviews have highlighted the design, rationale, and structure-activity relationships (SAR) of piperazine-based anti-TB molecules, demonstrating their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the role of piperazine as a versatile building block in medicinal chemistry for addressing global health challenges like tuberculosis (Girase et al., 2020).
Therapeutic Uses and Drug Development
Piperazine derivatives have been extensively studied for their therapeutic applications across a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of the resultant molecules, guiding the rational design of new drugs for various diseases. This highlights the flexibility of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).
Bioactivation and Metabolite Analysis
Research into the metabolism of compounds like saracatinib, which contains an N-methyl piperazine group, reveals the formation of reactive intermediates through bioactivation processes. Identifying and characterizing these intermediates using techniques like LC-MS/MS can provide insights into potential side effects and guide the optimization of drug molecules for safer clinical applications (Attwa et al., 2018).
Tuberculosis Treatment Development
The development of macozinone, a piperazine-benzothiazinone derivative for tuberculosis treatment, underscores the ongoing efforts to find more effective TB drug regimens. By targeting specific enzymes involved in the pathogen's cell wall synthesis, such compounds offer hope for improved treatments against this pervasive disease (Makarov & Mikušová, 2020).
特性
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17/h2-5,12H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKVLSKAKVNXOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424714 |
Source


|
| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
CAS RN |
82625-37-4 |
Source


|
| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)



